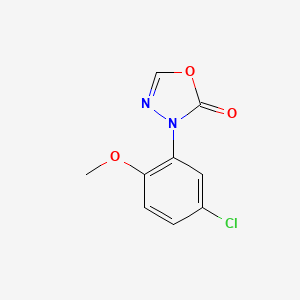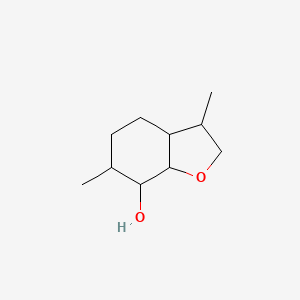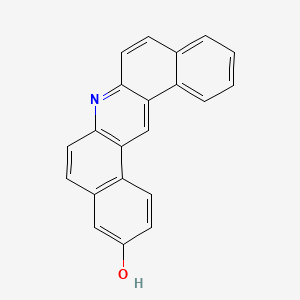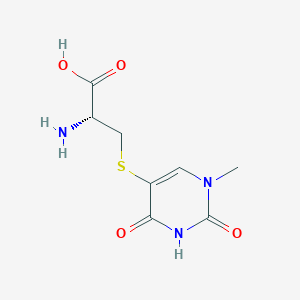
S-(1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid is a compound of significant interest in the fields of chemistry and biochemistry. This compound features a unique structure that combines an amino acid with a modified pyrimidine ring, making it a valuable subject for research in various scientific domains.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and pyrimidine derivatives.
Coupling Reaction: The amino acid is coupled with the pyrimidine derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine.
Thioether Formation: The thiol group is introduced through a nucleophilic substitution reaction, where a suitable thiol reagent reacts with the intermediate product.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Chemistry:
Synthesis of Complex Molecules:
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving pyrimidine derivatives.
Medicine:
Drug Development: Research is ongoing to explore the compound’s potential as a therapeutic agent, especially in the treatment of diseases related to pyrimidine metabolism.
Industry:
Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of ®-2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the context of the research.
類似化合物との比較
(S)-2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid: The racemic mixture containing both enantiomers.
Uniqueness:
Chirality: The ®-enantiomer exhibits specific interactions with chiral environments, making it distinct from its (S)-enantiomer and racemic mixture.
Biological Activity: The ®-enantiomer may have unique biological activities and therapeutic potential compared to its counterparts.
This detailed article provides a comprehensive overview of ®-2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
67797-19-7 |
|---|---|
分子式 |
C8H11N3O4S |
分子量 |
245.26 g/mol |
IUPAC名 |
(2R)-2-amino-3-(1-methyl-2,4-dioxopyrimidin-5-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H11N3O4S/c1-11-2-5(6(12)10-8(11)15)16-3-4(9)7(13)14/h2,4H,3,9H2,1H3,(H,13,14)(H,10,12,15)/t4-/m0/s1 |
InChIキー |
SFFCGRDIANKHKE-BYPYZUCNSA-N |
異性体SMILES |
CN1C=C(C(=O)NC1=O)SC[C@@H](C(=O)O)N |
正規SMILES |
CN1C=C(C(=O)NC1=O)SCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2,3,4,9-Pentabromodibenzo[b,d]furan](/img/structure/B12895525.png)
![Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-](/img/structure/B12895536.png)
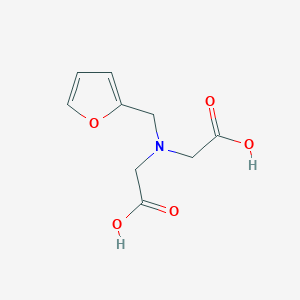
![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]cytidine](/img/structure/B12895548.png)
![Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-](/img/structure/B12895549.png)

![Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B12895556.png)
